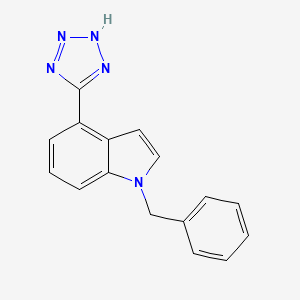

1-Benzyl-4-(2h-tetrazol-5-yl)-1h-indole

Description

Properties

CAS No. |

177548-79-7 |

|---|---|

Molecular Formula |

C16H13N5 |

Molecular Weight |

275.31 g/mol |

IUPAC Name |

1-benzyl-4-(2H-tetrazol-5-yl)indole |

InChI |

InChI=1S/C16H13N5/c1-2-5-12(6-3-1)11-21-10-9-13-14(7-4-8-15(13)21)16-17-19-20-18-16/h1-10H,11H2,(H,17,18,19,20) |

InChI Key |

LWFFSGPEEDMICT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C4=NNN=N4 |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C4=NNN=N4 |

Origin of Product |

United States |

Scientific Research Applications

1-Benzyl-4-(2H-tetrazol-5-yl)-1H-indole is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article aims to delve into the applications of this compound, particularly focusing on its medicinal chemistry, pharmacological effects, and other relevant scientific research applications.

Structural Overview

This compound comprises an indole core substituted with a benzyl group and a tetrazole moiety. The presence of the tetrazole ring is significant as it often enhances the compound's biological activity, including its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound possess significant activity against various bacterial strains, including multi-drug resistant pathogens.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 4 µg/mL |

| This compound | P. aeruginosa | 16 µg/mL |

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. The tetrazole moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that certain derivatives significantly reduced cell viability by inducing apoptosis through the intrinsic pathway, highlighting their potential as anticancer agents .

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Research has indicated that tetrazole-containing compounds can modulate neurotransmitter systems, which may lead to therapeutic applications in neurodegenerative diseases.

Data Table: Neuroprotective Effects

| Compound | Model System | Observed Effect |

|---|---|---|

| This compound | Mouse model of Alzheimer’s | Reduced amyloid plaque formation |

| This compound | In vitro neuronal cultures | Increased neuronal survival under oxidative stress |

Synthesis and Material Science

The synthesis of this compound has been explored for its application in material sciences, particularly in developing novel polymers and nanomaterials. The unique properties of the indole and tetrazole groups allow for modifications that can enhance material characteristics such as conductivity and stability.

Analytical Chemistry

This compound serves as a valuable standard in analytical chemistry for developing methods to detect and quantify tetrazoles in various matrices. Its unique spectral properties make it suitable for use in chromatographic techniques.

Comparison with Similar Compounds

Positional Isomerism: 4-Tetrazole vs. 7-Tetrazole Indoles

- Biological Activity: Acts as an effective inhibitor of HIV-1 attachment. Its prodrug, 71 (N-methyl tetrazole derivative), demonstrates improved bioavailability . Key Differences:

- Position 7 substitution may favor specific interactions with HIV-1 gp120 compared to position 4 in the target compound.

Scaffold Variations: Indole vs. Imidazole Derivatives

- 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) Structure: Imidazole ring at position 3 of indole, with a chloro substituent at position 5. Properties: Melting point (179–180°C), higher crystallinity compared to tetrazole analogs. IR and NMR data confirm structural integrity . Activity: Not explicitly reported, but imidazole derivatives are often explored for antimicrobial or kinase inhibition.

- Comparison :

- Replacing imidazole with tetrazole alters electronic properties (e.g., tetrazole’s pKa ~4.9 vs. imidazole’s ~6.9), affecting solubility and target interactions.

- The benzyl group in both compounds suggests shared strategies to enhance lipophilicity.

Substituent Effects: Halogens vs. Methoxy Groups

- 3-(1-Benzyl-1H-imidazol-5-yl)-4-bromo-1H-indole (48)

- 3-(1-Benzyl-1H-imidazol-5-yl)-5-methoxy-1H-indole (49)

- Implications for Target Compound :

- The tetrazole’s electron-withdrawing nature at position 4 may reduce melting points compared to halogenated analogs but improve solubility in aqueous environments.

Tetrazole-Containing Biphenyl Derivatives

- ACI-INT-312 (2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde)

- Comparison :

- The indole scaffold in the target compound may offer better π-π stacking with aromatic residues in biological targets compared to biphenyl systems.

- The benzyl group in the target compound could enhance CNS penetration relative to biphenyl derivatives.

Research Findings and Implications

Physicochemical Properties

- Metabolic Stability : Tetrazoles resist esterase-mediated hydrolysis, offering advantages over carboxylic acid bioisosteres in prodrug design .

Preparation Methods

General Approach: Reaction of 2H-Azirines with Arynes

A prominent method for synthesizing tetrazole-substituted indoles involves the reaction of 2H-azirines bearing tetrazole substituents with aryne intermediates. This approach was developed to selectively produce 3-(1H-tetrazol-5-yl)-indoles, which can be adapted for preparing 1-benzyl substituted derivatives.

-

- Aryne generation in situ from o-(trimethylsilyl)phenyl triflate using cesium fluoride (CsF) as the fluoride source.

- Use of 18-crown-6 as an additive to facilitate fluoride ion availability.

- Reaction solvent: dry tetrahydrofuran (THF).

- Temperature: typically 60 °C.

- Stepwise addition of aryne precursor improves yield and selectivity.

Mechanism:

The 2H-azirine ring opens upon reaction with the aryne intermediate, leading to regioselective formation of the indole core bearing the tetrazole substituent at the 3-position (which can be modified to the 4-position depending on starting materials).

Deprotection of Tetrazole Protecting Groups

Many tetrazole groups are introduced as protected benzyl derivatives (e.g., 2-(4-nitrobenzyl)-2H-tetrazol-5-yl). After the indole core is formed, hydrogenolysis is employed to remove the benzyl protecting group:

-

- 10% Pd/C catalyst in methanol.

- Ammonium formate as hydrogen donor.

- Reflux for 1–20 hours depending on substrate.

Multicomponent Reactions (MCR) for Tetrazolo-Indole Synthesis

An alternative approach utilizes multicomponent reactions involving:

- Benzyl isocyanide

- Trimethylsilyl azide

- 2,2-dimethoxyacetaldehyde

- Aniline derivatives

This method proceeds via the formation of tetrazole intermediates, followed by acid-catalyzed ring closure to form the indole ring:

-

- React benzyl isocyanide and trimethylsilyl azide in a solvent such as methanol under stirring.

- Remove solvent partially, isolate intermediate.

- Treat intermediate with methanesulfonic acid at 70 °C for 1–2 hours.

- Neutralize and extract product.

- Purify by chromatography.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Aryne reaction with 2H-azirines | o-(trimethylsilyl)phenyl triflate, CsF, 18-crown-6, THF, 60 °C | 5–10 hours | 44–77 | Stepwise addition improves yield; regioselective |

| Hydrogenolysis deprotection | 10% Pd/C, ammonium formate, methanol, reflux | 1–20 hours | 33–87 | Longer times for certain substituents |

| Multicomponent reaction (MCR) | Benzyl isocyanide, trimethylsilyl azide, 2,2-dimethoxyacetaldehyde, methanesulfonic acid | 2–4 hours + 1–2 hours acid treatment | 49 (2-step), 95 (hydrogenation) | One-pot possible; scalable; versatile |

Detailed Research Findings and Notes

- The aryne-azirine method is highly selective for producing N-unsubstituted 3-(1H-tetrazol-5-yl)-indoles, which can be adapted for 1-benzyl substitution by starting with benzylated azirines.

- Deprotection via catalytic hydrogenation is efficient but substrate-dependent; electron-withdrawing groups (e.g., nitro) may reduce reaction rates or cause side reactions like reduction of nitro to amine.

- Multicomponent reactions provide a modular and efficient route to 1-benzyl-4-(2H-tetrazol-5-yl)-1H-indole derivatives, allowing variation in the aniline and isocyanide components to tune substitution patterns.

- Computational studies (DFT calculations) have supported the conformational stability of intermediates and products, helping optimize reaction conditions and predict regioselectivity.

Q & A

Q. What are reliable synthetic routes for 1-Benzyl-4-(2H-tetrazol-5-yl)-1H-indole, and how can reaction conditions be optimized?

The compound can be synthesized via cycloaddition of 5-cyanoindole derivatives with sodium azide (NaN₃) in dimethylformamide (DMF) at 120°C under basic conditions (e.g., triethylamine). Post-reaction purification involves vacuum distillation of DMF followed by recrystallization from methanol to obtain prismatic crystals . Alternative methods may employ microwave-assisted synthesis to reduce reaction time. Optimization should focus on catalyst selection (e.g., Lewis acids) and solvent polarity to enhance tetrazole ring formation yields.

Q. How can basic structural characterization be performed for this compound?

Use ¹H/¹³C NMR to confirm the benzyl and tetrazole substituents (e.g., aromatic protons at δ 7.2–8.0 ppm, tetrazole NH at δ ~10–12 ppm). High-resolution mass spectrometry (HRMS) in positive ion mode validates the molecular ion peak (e.g., m/z calculated for C₁₆H₁₃N₅: 283.12 [M+H]⁺). IR spectroscopy identifies N-H stretching (~3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction?

Slow evaporation of a methanol or methanol/water (9:1) solution at 4°C promotes crystal growth. For twinned crystals, use seeding or adjust supersaturation levels. Mercury software can pre-analyze crystal packing and hydrogen-bonding patterns to guide solvent selection .

Advanced Research Questions

Q. How do conformational variations in the tetrazole-indole system impact pharmacological activity?

The dihedral angle between the indole and tetrazole rings (~42.5°) influences ligand-receptor binding. Use SHELXL for refining X-ray data to quantify torsion angles and hydrogen-bonding motifs (e.g., N–H⋯N interactions with d = 2.8–3.0 Å). Compare with DFT-optimized geometries (B3LYP/6-31G*) to identify energetically favored conformers .

Q. How can conflicting crystallographic data (e.g., disordered benzyl groups) be resolved during refinement?

Apply SHELXL’s PART and AFIX commands to model disorder. Use Mercury’s “Structure Comparison” tool to overlay multiple datasets and identify consistent packing motifs. For severe disorder, employ twin refinement (TWIN/BASF) or omit problematic regions temporarily .

Q. What strategies validate the compound’s stability under physiological conditions?

Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-PDA monitoring. Identify degradation products (e.g., tetrazole ring hydrolysis) via LC-MS/MS. Use DART-MS for real-time stability profiling .

Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?

Perform molecular docking (AutoDock Vina) against ATP-binding pockets using the tetrazole as a bioisostere for carboxylate groups. Validate with MM-GBSA binding free energy calculations. Compare with pharmacophore models of known inhibitors (e.g., Losartan derivatives) .

Methodological Challenges

Q. How to address low yields in tetrazole cycloaddition reactions?

- Catalyst Screening : Test ZnCl₂ or NH₄Cl to stabilize transition states.

- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][PF₆]) to enhance azide reactivity.

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .

Q. What analytical approaches resolve overlapping peaks in NMR spectra?

- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to identify spatial proximities (e.g., benzyl-CH₂ to indole-H).

- Dynamic NMR : Heat the sample to 60°C to average conformational exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.